

A Comparative Analysis of Experimental and Computationally Predicted Properties of 2-Dibenzofuranamine

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Compound of Interest

Compound Name: **2-Dibenzofuranamine**

Cat. No.: **B130765**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known experimental properties and computationally predicted characteristics of **2-Dibenzofuranamine**. The data is compiled from various chemical databases and literature sources to offer a comprehensive resource for researchers. While experimental data for some properties of this specific molecule is limited in publicly available literature, this guide also presents standardized protocols for key experimental determinations and discusses the general biological potential of the broader benzofuran chemical class.

Physicochemical and Molecular Properties: A Side-by-Side Comparison

Quantitative data for **2-Dibenzofuranamine** is presented below, separating experimentally determined values from computationally predicted molecular descriptors.

Table 1: Experimental Physicochemical Properties of 2-Dibenzofuranamine

Property	Experimental Value	Source
Physical Form	Solid, crystalline, whitish or off-white	[1] [2]
Melting Point	97.00 °C	[1]
Boiling Point	252.00 °C	[1]
Density	1.2596 g/cm ³	[1]
Purity	98%	[2]
Solubility	Moderately soluble in polar organic solvents (e.g., methanol, ethanol); limited solubility in non-polar solvents.	[1]

Table 2: Computationally Predicted Molecular Descriptors for 2-Dibenzofuranamine

Property	Predicted Value	Source
Molecular Formula	C ₁₂ H ₉ NO	[3]
Molecular Weight	183.21 g/mol	[3]
XLogP3	3.4	[3] [4]
Hydrogen Bond Donor Count	1	[3]
IUPAC Name	dibenzofuran-2-amine	[3]
SMILES	C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)N	[3]
InChI	InChI=1S/C12H9NO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H,13H2	[3]
InChIKey	FFYZMBQLAYDJIG-UHFFFAOYSA-N	[3]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols applicable to solid organic compounds like **2-Dibenzofuranamine**.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid compound melts.

- **Sample Preparation:** A small amount of the dry, powdered sample is loaded into a capillary tube, which is sealed at one end, to a height of 2-3 mm.[5] The sample should be well-packed by tapping the tube or dropping it through a long glass tube.[5][6]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[6] The apparatus is heated at a controlled rate.
- **Measurement:** A preliminary rapid heating can be done to find an approximate melting range. For an accurate measurement, the sample is heated slowly (1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.

Infrared (IR) Spectroscopy of a Solid Sample (Thin Film Method)

IR spectroscopy is used to identify the functional groups present in a molecule.

- **Sample Preparation:** Approximately 50 mg of the solid sample is dissolved in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[7]
- **Film Formation:** A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr).[7] The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate.[7]

- Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer.
- Analysis: The IR spectrum is recorded. If the signal is too weak, more solution can be added to the plate and the solvent evaporated. If the signal is too strong, the plate should be cleaned and a more dilute solution used.^[7] The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy of an Aromatic Amine

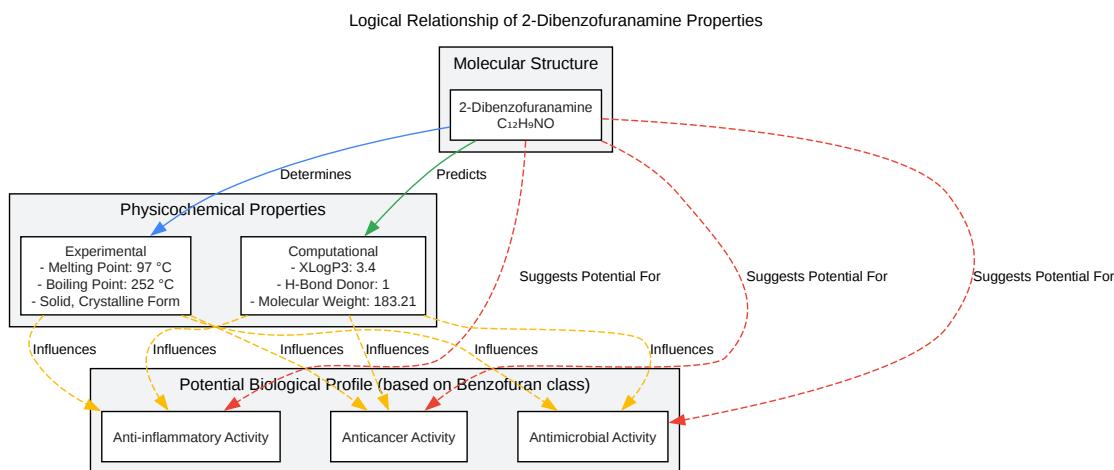
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms in a molecule.

- Sample Preparation: A 0.1–0.2 M solution of the aromatic amine is prepared in a deuterated solvent (e.g., CDCl_3).^[8] The sample is transferred to a 5 mm NMR tube.
- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
- Data Acquisition: ^1H and ^{13}C NMR spectra are acquired. For ^{13}C NMR of aromatic amines, a large number of scans may be necessary to obtain a good signal-to-noise ratio for all carbon signals.^[8]
- Spectral Analysis: The chemical shifts, signal integrations, and coupling patterns in the spectra are analyzed to elucidate the molecular structure. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used for unambiguous signal assignment.
^[8]

Structure-Property Relationships and Biological Potential

While specific biological data for **2-Dibenzofuranamine** is not extensively documented, the benzofuran scaffold is present in numerous biologically active natural and synthetic compounds.^{[9][10]} Derivatives of benzofuran have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[11][12]} The amine functional group on the dibenzofuran core of **2-Dibenzofuranamine** can be

expected to influence its polarity, hydrogen bonding capability, and basicity, which in turn can affect its solubility and potential biological interactions.



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